12,34-Oxamanamine E

Description

Overview of Manzamine Alkaloids as a Class of Complex Natural Products

Manzamine alkaloids are a distinctive class of natural products derived from marine sources, particularly sponges. tandfonline.comacs.org These compounds are characterized by a complex and intricate molecular architecture, typically featuring a β-carboline nucleus linked to a fused and bridged polycyclic system. researchgate.netresearchgate.netnih.gov This core structure can be tetra- or pentacyclic, creating a unique and often challenging target for chemical synthesis. tandfonline.comacs.org The structural diversity within the manzamine family is vast, with over 80 related alkaloids identified to date. tandfonline.com This diversity arises from variations in the polycyclic framework and substitutions on the β-carboline ring. tandfonline.comacs.org

The manzamine alkaloids have garnered significant attention from the scientific community due to their wide range of potent biological activities. nih.govrsc.org These activities include, but are not limited to, antitumor, anti-inflammatory, insecticidal, and anti-infective properties. acs.orgnih.gov Their potential as therapeutic agents is underscored by their efficacy against serious diseases such as malaria, tuberculosis, and HIV. nih.govnih.govnih.gov The broad spectrum of bioactivity suggests that these compounds may have a microbial origin, possibly produced by symbiotic microorganisms within the sponges from which they are isolated. researchgate.netnih.gov

Historical Context of Discovery and Initial Isolation of Manzamine Alkaloids

The journey of manzamine alkaloids began in 1986 with the isolation of manzamine A from an Okinawan sponge of the genus Haliclona by Higa and colleagues. tandfonline.comresearchgate.netacs.org This initial discovery unveiled a novel and unprecedented molecular structure that sparked considerable interest in the field of natural product chemistry. acs.orgnih.gov Following this seminal finding, a multitude of other manzamine-type alkaloids have been discovered in various marine sponges collected from diverse geographical locations, including the Indo-Pacific region, the Red Sea, and the waters off the coasts of Indonesia and the Philippines. researchgate.netnih.gov

Over the past few decades, more than 16 species of marine sponges, belonging to at least five different families, have been identified as sources of these complex alkaloids. tandfonline.comnih.gov The consistent discovery of new manzamine derivatives from a wide array of sponge species further supports the hypothesis of a microbial origin for these compounds. nih.gov

Identification and Early Characterization of 12,34-Oxamanamine E (ent-12,34-Oxamanzamine E)

Among the ever-growing family of manzamine alkaloids, this compound, and its enantiomer ent-12,34-Oxamanzamine E, represent a structurally unique subset. nih.govgoogle.com These compounds were first isolated from Indo-Pacific sponges. nih.govgoogle.com Specifically, ent-12,34-Oxamanzamine E was isolated from the lipophilic extract of a freeze-dried sponge with the collection number 00IND 76. google.com The characterization of these novel alkaloids was accomplished through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.govgoogle.com

The molecular formula of this compound was determined to be C₃₆H₄₂N₄O₂. nih.gov A key distinguishing feature in its early characterization was its optical rotation. This compound exhibited a positive optical rotation, while its enantiomer, ent-12,34-Oxamanzamine E, showed a negative value, confirming their enantiomeric relationship. nih.gov

Research Significance and Objectives for Comprehensive Investigation of this compound

The unique structural attributes of this compound make it a compelling subject for further scientific investigation. A primary objective is to fully elucidate the structure-activity relationship (SAR) of the manzamine alkaloids. By comparing the biological activities of this compound with other manzamines, researchers can gain valuable insights into how specific structural features, such as the C12-C34 ether bridge, influence their therapeutic potential. nih.govacs.org

Preliminary studies have indicated that the formation of this ether bridge can lead to a decrease in certain biological activities, such as those against malaria and HIV-1, when compared to other manzamine analogs. acs.orgmdpi.com This highlights the importance of the conformation of the aliphatic rings in dictating the molecule's bioactivity. nih.gov Further research is warranted to explore the full spectrum of its biological properties and to understand its biosynthetic origins, which may involve biocatalysis by sponge-associated microbes. nih.gov The potential for this compound to serve as a lead for the development of new therapeutic agents remains a significant driving force for its continued investigation. ontosight.ai

Data Tables

Table 1: Physical and Chemical Properties of this compound and its Enantiomer

| Property | This compound | ent-12,34-Oxamanzamine E |

| Molecular Formula | C₃₆H₄₂N₄O₂ | C₃₆H₄₂N₄O₂ |

| Molecular Weight (M+H⁺) | 563.3904 | - |

| Optical Rotation [α]D²⁵ | +44.32 (c 0.6, CHCl₃) | -54.6 (c 0.3, CHCl₃) |

| Source | Indonesian sponge (Acanthostrongylophora sp.) | Indo-Pacific sponge (00IND 76) |

Data sourced from multiple scientific publications. nih.govgoogle.com

Table 2: Biological Activity Profile of Selected Manzamine Alkaloids

| Compound | Anti-HIV-1 Activity (EC₅₀ µM) | Antituberculosis Activity (MIC µg/mL) |

| Manzamine A | 4.2 | 1.5 |

| 8-hydroxymanzamine A | 0.59 | 0.9 |

| This compound | 17.5 | Not Tested |

| ent-12,34-Oxamanamine E | - | 128 |

This table presents a comparative overview of the biological activities of this compound and other related manzamine alkaloids. researchgate.netnih.govacs.org

Structure

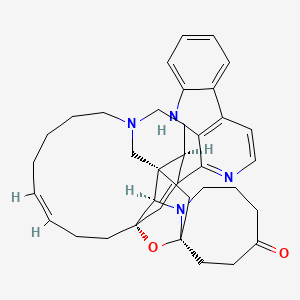

2D Structure

3D Structure

Properties

Molecular Formula |

C36H42N4O2 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

(1S,2R,10R,12R,13R,21Z)-26-(9H-pyrido[3,4-b]indol-1-yl)-28-oxa-3,16-diazahexacyclo[11.11.2.11,10.112,16.02,12.03,10]octacosa-21,25-dien-7-one |

InChI |

InChI=1S/C36H42N4O2/c41-25-10-9-20-40-33-34-23-36(40,17-13-25)42-35(33)16-7-3-1-2-4-8-19-39(24-34)21-15-29(34)28(22-35)31-32-27(14-18-37-31)26-11-5-6-12-30(26)38-32/h1,3,5-6,11-12,14,18,22,29,33,38H,2,4,7-10,13,15-17,19-21,23-24H2/b3-1-/t29-,33+,34-,35-,36+/m0/s1 |

InChI Key |

XYMOBPPDZDVIQE-IUTPLNCYSA-N |

Isomeric SMILES |

C1CCN2CC[C@H]3C(=C[C@@]4(CC/C=C\C1)[C@H]5[C@]3(C2)C[C@]6(N5CCCC(=O)CC6)O4)C7=NC=CC8=C7NC9=CC=CC=C89 |

Canonical SMILES |

C1CCN2CCC3C(=CC4(CCC=CC1)C5C3(C2)CC6(N5CCCC(=O)CC6)O4)C7=NC=CC8=C7NC9=CC=CC=C89 |

Synonyms |

12,34-oxamanzamine E |

Origin of Product |

United States |

Isolation and Chromatographic Purification Methodologies of 12,34 Oxamanamine E

Identification and Sourcing of Natural Producers (e.g., Indo-Pacific Sponges)

12,34-Oxamanamine E has been identified as a natural product originating from marine sponges found in the Indo-Pacific region. Specifically, its isolation has been reported from an Indonesian sponge of the genus Acanthostrongylophora. nih.gov The occurrence of manzamine alkaloids across a variety of unrelated sponge species has led to speculation that symbiotic microorganisms may be involved in their biosynthesis. nih.govmdpi.com Another related compound, ent-12,34-oxamanamine E, was isolated from a different Indonesian sponge, highlighting the chemical diversity within these marine invertebrates. nih.govgoogle.com The collection of these sponges is the critical first step in obtaining this compound.

Biomass Preparation and Initial Extraction Procedures

Once collected, the sponge biomass undergoes preparation for extraction. The collected sponge material is typically frozen for preservation until it can be processed. nih.gov The standard procedure involves lyophilizing (freeze-drying) the sponge to remove water, followed by crushing and homogenization to increase the surface area for efficient solvent extraction. nih.gov

The initial extraction is a crucial step to separate the desired compounds from the bulk biomass. This is typically achieved through successive extraction with organic solvents. A common method involves a two-step solvent extraction process:

Hexane (B92381) Extraction: The homogenized sponge material is first extracted with hexane.

Acetone (B3395972) Extraction: Following the hexane wash, the biomass is then extracted with acetone. nih.gov

Thin-layer chromatography (TLC) analysis, often using Dragendorff reagent to detect alkaloids, is employed to monitor the presence of manzamine-type compounds in the extracts. nih.gov The extracts from both the hexane and acetone steps are then combined for further processing. nih.gov

Advanced Chromatographic Techniques for Isolation (e.g., Silica (B1680970) Gel Chromatography)

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate this compound.

Vacuum Liquid Chromatography (VLC)

The combined crude extract is often first fractionated using silica gel vacuum liquid chromatography (VLC). This technique allows for a preliminary separation of the compounds based on their polarity. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of dichloromethane (B109758) to acetone may be used. nih.gov

Silica Gel Column Chromatography

Fractions from VLC that show the presence of the target alkaloids are further purified using conventional silica gel column chromatography. A gradient elution system, such as hexane-acetone, is used to separate the compounds with greater resolution. google.com

High-Performance Liquid Chromatography (HPLC)

For final purification and to obtain the compound in high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is utilized. An example of an RP-HPLC setup for purifying manzamine alkaloids involves a C8 column with an eluent system of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid). google.com

The following table summarizes the chromatographic steps involved in the isolation of this compound and related compounds.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Dichloromethane-Acetone Gradient | Initial fractionation of crude extract |

| Silica Gel Column Chromatography | Silica Gel | Hexane-Acetone Gradient | Further purification of VLC fractions |

| Reverse-Phase HPLC (RP-HPLC) | C8 | Acetonitrile/Water with 0.1% TFA | Final purification to yield pure compound |

Strategies for Enhanced Purity and Yield Optimization

Optimizing the purity and yield of this compound requires careful execution of the extraction and purification steps. The use of a multi-step chromatographic approach is in itself a strategy to enhance purity, as each step removes a different set of impurities.

The yield of (-)-12,34-oxamanzamine E has been reported to be as low as 4.5 mg from a large quantity of sponge material, indicating that it is a minor constituent of the natural source. google.com To maximize the yield, it is essential to:

Ensure complete extraction from the biomass by using appropriate solvent volumes and extraction times.

Carefully monitor the fractionation process using techniques like TLC to avoid loss of the target compound in discarded fractions.

Optimize the HPLC conditions, such as the gradient profile and flow rate, to achieve baseline separation of this compound from closely related impurities.

Development of Analytical Methods for Tracing and Quantifying this compound

The identification and structural elucidation of this compound rely on a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR spectroscopy are fundamental for determining the complex polycyclic structure of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact molecular formula of the compound. For 12,34-Oxamanzamine E, high-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to establish its molecular composition. nih.gov

Ultraviolet (UV) Spectroscopy: The UV absorption maxima are indicative of the β-carboline chromophore present in the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups, such as the carbonyl functionality in the case of 12,34-Oxamanzamine E. nih.gov

Quantitative Analysis

While the primary focus of the initial isolation studies was on structural characterization, the development of a validated quantitative analytical method would be essential for future studies. According to international guidelines on analytical procedure validation, such a method would need to establish parameters like: ich.orgeuropa.eu

Specificity: The ability to accurately measure the analyte in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euoiv.int

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euoiv.int

Developing a robust HPLC method with UV or MS detection would be a suitable approach for the routine tracing and quantification of this compound in biological matrices or extracts.

Advanced Spectroscopic and Structural Elucidation Approaches for 12,34 Oxamanamine E

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex molecular structure of 12,34-Oxamanamine E. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule. For a molecule of this complexity, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide the initial overview of the proton and carbon frameworks of the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (indicative of the number of protons), and coupling patterns (J-coupling) that offer insights into the connectivity of neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms and their chemical shifts, which are indicative of their electronic environments (e.g., aliphatic, olefinic, aromatic, carbonyl).

While specific NMR data for this compound is not extensively tabulated in publicly accessible literature, the analysis would be analogous to that of other well-characterized manzamine alkaloids. A representative dataset for a related manzamine compound is presented below to illustrate the type of information obtained.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Manzamine Alkaloid Skeleton

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 59.9 | 3.85 (d, 7.5) |

| 3 | 125.4 | 5.80 (d, 5.0) |

| 4 | 118.2 | 5.95 (dd, 8.0, 5.0) |

| 5 | 130.5 | - |

| ... | ... | ... |

Note: This table is illustrative and based on data for known manzamine alkaloids to demonstrate the application of NMR spectroscopy. The chemical shifts would be compared with those of known compounds to identify structural similarities and differences.

Two-dimensional NMR techniques are indispensable for assembling the complete structure of this compound. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule and identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations that are vital for determining the relative stereochemistry and conformation of the molecule.

Through the meticulous analysis of these NMR datasets, the complex polycyclic structure of this compound, including its unique 12,34-oxaether bridge, can be pieced together.

Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, molecular formula, and structural features of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial.

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is employed to determine the precise molecular mass of the compound. For this compound, a molecular ion peak at m/z 563.3904 (M+H)⁺ was observed, which corresponds to a molecular formula of C₃₆H₄₂N₄O₂. rsc.org The high accuracy of this measurement allows for the unambiguous determination of the elemental composition, which is a critical first step in structure elucidation.

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy in Characterization

Vibrational and electronic spectroscopy provide complementary information about the functional groups and chromophores present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, an IR absorption band at 1716 cm⁻¹ indicates the presence of a carbonyl functionality. rsc.org Other expected absorption bands would include those for N-H and C-H stretching, as well as C=C and C-N bond vibrations, which would be consistent with the proposed alkaloidal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for identifying chromophores (light-absorbing groups) within a molecule. The UV spectrum of this compound shows absorption maxima at 239, 252, 275, and 354 nm, which is characteristic of the presence of a β-carboline chromophore, a key structural feature of the manzamine alkaloids. rsc.org

Chiroptical Methods for Absolute Stereochemical Configuration Determination

The determination of the absolute stereochemistry of a chiral molecule like this compound is a critical aspect of its structural elucidation, as different stereoisomers can have vastly different biological activities. Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for this purpose.

Optical Rotation (OR): The measurement of optical rotation, the rotation of the plane of plane-polarized light by a chiral sample, is a fundamental chiroptical technique. This compound has a measured optical rotation of [α]D +44.32. rsc.org While this value confirms the chirality of the molecule, it is generally not sufficient on its own to determine the absolute configuration without comparison to known compounds or theoretical calculations.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated ECD spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is a powerful tool for determining the absolute configuration of complex molecules in solution. Similar to ECD, the experimental VCD spectrum is compared with the DFT-calculated spectra of possible stereoisomers to establish the absolute stereochemistry.

Computational Chemistry in Aid of Structural Validation

Computational chemistry plays an increasingly vital role in modern natural product structure elucidation, serving as a powerful tool to validate proposed structures and assign stereochemistry. For a complex molecule like this compound, computational methods are used in conjunction with experimental spectroscopic data.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to predict the electronic structure of molecules. In the context of structural elucidation, DFT is used to:

Calculate NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in a proposed structure, it is possible to predict the ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with the experimental data can help to confirm or refute a proposed structure and can be particularly useful in distinguishing between different isomers.

Predict Chiroptical Spectra: As mentioned previously, DFT calculations are essential for predicting the ECD and VCD spectra of the possible stereoisomers of this compound. The accuracy of these calculations has reached a level where they can be used with high confidence to assign the absolute configuration.

Conformational Analysis: For flexible molecules, DFT can be used to calculate the energies of different possible conformations. This is important because the observed spectroscopic properties are an average over the populated conformations. By identifying the low-energy conformers, more accurate theoretical spectra can be calculated.

By integrating these advanced spectroscopic and computational approaches, a complete and unambiguous structural assignment of this compound can be achieved, paving the way for further investigation into its biosynthesis and potential biological activities.

Evaluation of Biological Activities and Molecular Mechanisms Associated with 12,34 Oxamanamine E

Assessment of Anti-infective Potential in the Context of Manzamine Alkaloids

Manzamine alkaloids, a complex class of β-carboline natural products first isolated from marine sponges in the 1980s, have garnered significant attention for their broad spectrum of biological activities. nih.govresearchgate.net This family of over 80 related compounds is characterized by a unique and intricate heterocyclic ring system attached to a β-carboline core. nih.govnih.gov Extensive research has revealed that various manzamine alkaloids possess potent anti-infective properties, including antibacterial, antimalarial, antiviral, antifungal, and antileishmanial activities. researchgate.neteurekaselect.com This wide-ranging bioactivity has established the manzamine scaffold as a promising foundation for the development of new therapeutic agents. researchgate.netresearchgate.net The anti-infective effects of these alkaloids are often attributed to their ability to modulate specific cellular pathways and inhibit key molecular targets. researchgate.net

In Vitro Screening against Various Pathogenic Organisms (e.g., Antimalarial, Antiviral, Antibacterial, Antifungal, Antileishmanial)

The manzamine alkaloid class has been extensively screened against a diverse array of pathogens. Manzamine A, the first of its class to be identified, has demonstrated activity against Mycobacterium intracellulare and the fungus Cryptococcus neoformans. acs.org Other derivatives, such as 8-hydroxymanzamine A and 6-deoxymanzamine X, have also shown activity against these pathogens as well as methicillin-resistant Staphylococcus aureus (MRSA). acs.org

The potential of these compounds extends to parasitic and viral infections. Several manzamines, including manzamine A, have shown significant potential against malaria, with some studies indicating improved potency compared to established drugs like chloroquine (B1663885) in both in vitro and in vivo models. nih.govnih.gov The anti-infective profile of the manzamine class also includes activity against the human immunodeficiency virus (HIV-1), with compounds like 8-hydroxymanzamine A exhibiting potent inhibition. acs.orgresearchgate.net Furthermore, manzamines have been evaluated against the causative agent of visceral leishmaniasis, Leishmania donovani, with some derivatives showing notable activity. nih.gov This broad anti-infective potential underscores the therapeutic promise of the manzamine chemical backbone. researchgate.neteurekaselect.com

Specific Reports on the Activity Profile of 12,34-Oxamanamine E

Despite the broad anti-infective activity observed across the manzamine alkaloid family, this compound, a derivative isolated from an Indonesian Acanthostrongylophora sponge, has demonstrated a notably limited activity profile in several key screens. nih.gov In a study evaluating a panel of manzamines, this compound was reported as "Not Active" (NA) against the malaria parasite Plasmodium falciparum and the protozoan parasite Leishmania donovani. nih.gov It was also found to be inactive against Mycobacterium tuberculosis (H37Rv), with a reported minimum inhibitory concentration (MIC) of >128 µg/mL. nih.govresearchgate.net

Table 1: In Vitro Anti-infective Screening of this compound and Selected Manzamine Alkaloids

| Compound | Antimalarial (P. falciparum) IC50 (ng/mL) | Antitubercular (M. tuberculosis) MIC (µg/mL) | Antileishmanial (L. donovani) IC50 (ng/mL) | Anti-HIV-1 EC50 (µM) |

|---|---|---|---|---|

| This compound | NA nih.gov | >128 researchgate.net | NA nih.gov | 17.5 acs.org / NA nih.gov |

| Manzamine A | 3.9 nih.gov | 0.8 researchgate.net | 4200 nih.gov | 4.2 acs.org |

| Manzamine E | 3.8 nih.gov | 3400 nih.gov | 4760 nih.gov | NA acs.org |

| 8-Hydroxymanzamine A | - | 0.91 nih.gov | - | 0.59 acs.org |

NA: Not Active. Data sourced from references nih.gov, acs.org, researchgate.net.

Investigation of Cellular and Molecular Targets Modulated by Manzamine Alkaloids (e.g., GSK-3β, MtSK)

Research into the molecular mechanisms of manzamine alkaloids has identified several key protein targets. researchgate.net Among the most prominent are Glycogen Synthase Kinase-3β (GSK-3β) and Mycobacterium tuberculosis Serine/Threonine Kinase (MtSK). researchgate.neteurekaselect.com Manzamine A, in particular, has been identified as a new class of GSK-3β inhibitor. nih.gov This inhibition is significant as GSK-3β is implicated in a variety of cellular processes and its dysregulation is linked to diseases such as Alzheimer's, cancer, and inflammation. eurekaselect.comnih.gov Manzamine A inhibits GSK-3β and the related Cyclin-Dependent Kinase 5 (CDK-5), both of which are involved in the pathological hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov Manzamine Y has also demonstrated significant inhibitory activity against GSK-3. nih.gov These findings suggest that the manzamine scaffold is a promising starting point for designing more selective and potent GSK-3 inhibitors. nih.gov While these targets have been established for the broader manzamine class, specific studies detailing the interaction of this compound with GSK-3β or MtSK have not been reported.

Structure-Activity Relationship (SAR) Studies Derived from this compound and its Synthesized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of manzamine alkaloids influences their biological activity. nih.gov The case of this compound provides important insights. Its structure is distinguished by a 12,34-oxaether bridge, a feature that appears to significantly impact its anti-infective properties. nih.govacs.org

The general observation that oxamanzamine derivatives, including this compound and its analogue 12,34-Oxamanamine F, are inactive against P. falciparum, L. donovani, and M. tuberculosis suggests that the formation of this ether bridge is detrimental to these specific activities. acs.org This contrasts with compounds like manzamine A, which lack this bridge and show potent activity. nih.govacs.org Further SAR insights indicate that the bond between N-27 and C-34, which is absent in the oxamanzamines, may be important for antimalarial and antileishmanial effects. nih.gov

In the context of anti-HIV-1 activity, the presence of the C-31 ketone group, as seen in this compound, alongside the ether bridge, is associated with a lack of activity in other assays. acs.org Comparing this compound with its enantiomer, ent-12,34-oxamanamine E, which has an opposite optical rotation, helps to understand the stereochemical requirements for biological interactions. nih.gov Similarly, comparison with related structures like 12,28-oxamanzamine A, which has an alternative ether linkage, further refines the understanding of how specific structural modifications across the complex polycyclic system dictate the biological profile of these alkaloids. acs.orgnih.gov

Interactions with Biological Macromolecules and Ligand Binding Studies

The interaction of manzamine alkaloids with biological macromolecules is fundamental to their mechanism of action. Molecular docking and dynamics simulations have been used to study the binding of manzamine A to GSK-3β. researchgate.net These studies revealed that manzamine A likely binds to an ATP-noncompetitive site on the kinase, involving a combination of polar and nonpolar interactions. nih.govresearchgate.net Specifically, hydrophobic interactions between the 8-membered ring of the alkaloid and a phenylalanine residue (Phe93) and between the β-carboline portion and an arginine residue (Arg96) are thought to be key for binding. nih.gov

Beyond kinases, other macromolecular targets have been identified for the manzamine class. Manzamine A has been shown to be an inhibitor of vacuolar ATPases (V-ATPases), which are proton pumps essential for acidification of intracellular compartments. acs.org This inhibition disrupts processes like autophagy, which is critical for the survival and growth of certain cancer cells. acs.org While these detailed interaction studies have been conducted for manzamine A, specific ligand binding studies for this compound have not been extensively reported. However, the known interactions of its parent compounds provide a framework for hypothesizing how this compound might engage with cellular macromolecules, and how its unique structural features, like the oxaether bridge, might alter these interactions, leading to its distinct biological activity profile. acs.org

Compound Names Table

Computational Chemistry and in Silico Modeling of 12,34 Oxamanamine E

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential biological interactions. For a complex alkaloid like 12,34-Oxamanamine E, methods such as Density Functional Theory (DFT) are employed to model its electronic structure with a favorable balance of accuracy and computational cost. acs.org These calculations can predict a variety of molecular properties and reactivity descriptors.

The optimized 3D geometry of this compound serves as the foundation for these calculations. Key descriptors derived from its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Calculated Value | Units | Significance |

| HOMO Energy | -6.2 eV | electron Volts | Electron-donating capacity |

| LUMO Energy | -1.8 eV | electron Volts | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | electron Volts | Chemical reactivity and stability |

| Ionization Potential | 6.2 eV | electron Volts | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | electron Volts | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.0 | Pauling units (derived) | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution | |

| Global Electrophilicity (ω) | 3.64 | Electrophilic nature |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations on similar alkaloid structures.

Molecular Dynamics Simulations for Conformational Space Exploration

The structural flexibility of this compound, with its complex polycyclic system, necessitates an exploration of its conformational space. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, allowing the study of the time-dependent behavior of the molecule. nih.gov By simulating the motion of atoms and bonds over time, MD can reveal the accessible conformations and their relative stabilities.

In a typical MD simulation of this compound, the molecule would be placed in a simulated solvent box (e.g., water) to mimic physiological conditions. The system is then subjected to a set of physical laws governing molecular motion, and the trajectory of each atom is calculated over a period of nanoseconds. researchgate.net Analysis of the trajectory can identify predominant conformational families and the energetic barriers between them. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. nih.gov

Table 2: Representative Low-Energy Conformers of this compound from Molecular Dynamics Simulations

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°C) (Selected) | Key Structural Feature |

| Conf-01 | 0.00 | 175 | Extended conformation of the side chain |

| Conf-02 | 1.25 | -65 | Folded conformation, potential intramolecular H-bond |

| Conf-03 | 2.80 | 85 | Twist in the central ring system |

| Conf-04 | 4.10 | 120 | Altered pucker of the oxazine (B8389632) ring |

Note: The data in this table is hypothetical, illustrating the type of information obtained from conformational analysis.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.orgmdpi.com This is particularly valuable for complex molecules like this compound, where spectral assignment can be challenging. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

These predicted spectra can then be compared with experimentally obtained data to validate the proposed structure or to aid in the assignment of ambiguous signals. For this compound, experimental ¹H- and ¹³C-NMR data are available from its isolation and characterization. A strong correlation between the calculated and experimental chemical shifts would provide high confidence in both the structural assignment and the computational model.

Table 3: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for Selected Carbons of this compound

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |

| C-5 | 121.3 | 122.1 | +0.8 |

| C-6 | 119.5 | 119.0 | -0.5 |

| C-7 | 128.9 | 129.5 | +0.6 |

| C-8 | 111.0 | 111.8 | +0.8 |

| C-12 | 89.7 | 90.5 | +0.8 |

| C-34 | 75.4 | 76.1 | +0.7 |

Note: Experimental data is based on published literature. Predicted values are hypothetical examples demonstrating the accuracy of modern computational methods.

Molecular Docking Studies for Ligand-Target Interactions within the Manzamine Class

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jopir.in For the manzamine class, which exhibits a broad range of biological activities, docking studies are crucial for hypothesizing mechanisms of action and identifying potential molecular targets. frontiersin.orgnih.gov Given the structural similarity of this compound to other bioactive manzamines like Manzamine A, it is plausible to investigate its interaction with known manzamine targets such as Glycogen Synthase Kinase-3β (GSK-3β) and Ribosomal S6 Kinases (RSKs). nih.govnih.gov

In a molecular docking study, the 3D structure of this compound would be placed in the binding site of the target protein. A scoring function is then used to estimate the binding affinity and identify the most stable binding pose. The analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These insights are instrumental in understanding the structure-activity relationships within the manzamine class and can guide the design of more potent and selective analogs. nih.gov

Table 4: Hypothetical Molecular Docking Results of this compound with GSK-3β

| Parameter | Value | Description |

| Binding Affinity | -9.8 kcal/mol | Estimated free energy of binding |

| Interacting Residues | VAL70, ILE62, LYS85, ASP200 | Key amino acids in the binding pocket |

| Hydrogen Bonds | 1 (with ASP200) | Specific polar interaction |

| Hydrophobic Contacts | VAL70, ILE62, LEU188 | Non-polar interactions contributing to binding |

Note: This table presents hypothetical data based on docking studies of similar manzamine alkaloids with GSK-3β.

Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgimist.ma For the manzamine class, where numerous natural and semi-synthetic analogs exist, QSAR can be a powerful tool to build predictive models. nih.gov These models can then be used to estimate the biological activity of new or untested compounds like this compound and to guide the design of novel derivatives with enhanced potency.

A QSAR study would involve compiling a dataset of manzamine analogs with their measured biological activities (e.g., anti-cancer or anti-malarial). For each compound, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical methods are then used to develop a mathematical equation that relates the descriptors to the activity. The predictive power of the QSAR model is assessed through rigorous validation techniques. Such a model could predict the activity of this compound based on its unique structural features and guide future synthetic efforts to optimize the therapeutic potential of this fascinating class of alkaloids.

Table 5: Example of a QSAR Model for Predicting Anti-malarial Activity in the Manzamine Class

| Model Equation | log(1/IC₅₀) = 0.85 * (XLogP) - 0.12 * (Molecular Weight) + 1.54 * (H-Bond Donors) + 2.3 |

| Statistical Parameters | |

| R² | 0.88 |

| Q² | 0.75 |

| Descriptor Definitions | |

| XLogP | A measure of lipophilicity |

| Molecular Weight | The mass of the molecule |

| H-Bond Donors | The number of hydrogen bond donor groups |

Note: The QSAR model and its parameters are hypothetical and for illustrative purposes only.

Future Research Directions and Broader Implications for 12,34 Oxamanamine E

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthetic pathway leading to the manzamine alkaloids, including 12,34-Oxamanamine E, remains largely enigmatic. nih.govrsc.orgnsf.gov To date, no specific biosynthetic gene clusters or enzymes responsible for the assembly of the manzamine core have been definitively identified. nih.govrsc.org The prevailing hypothesis suggests a microbial origin for these compounds, which are found in various, often unrelated, marine sponge species. nih.govnih.govtandfonline.com This suggests that symbiotic microorganisms residing within the sponges are the true producers of these complex alkaloids. nih.gov

Future research will need to focus on identifying these microbial symbionts and characterizing the enzymatic machinery responsible for manzamine biosynthesis. A key proposed step in the formation of the core ring system is an intramolecular Diels-Alder reaction. cam.ac.uknih.gov The chirality of many manzamine alkaloids, including the enantiomeric nature of compounds like 12,34-oxamanzamine E and its counterpart, suggests that these cycloaddition reactions may be enzyme-catalyzed. researchgate.net Pinpointing the enzymes that catalyze these and other key transformations will be crucial.

A plausible biogenetic pathway for the formation of the 12,34-oxaether bridge in compounds like this compound has been proposed to involve an enzyme-catalyzed oxidative cleavage of a hydrogen atom, leading to a carbocation that is subsequently attacked by a hydroxyl group. eolss.net Identifying the specific oxidoreductases or other enzymes involved in this process is a key area for future investigation. Modern genomic and metabolomic approaches, including the sequencing of sponge-associated microbial consortia, will be instrumental in uncovering the biosynthetic gene clusters and heterologously expressing the responsible enzymes to functionally characterize the entire pathway. nih.gov

Development of Novel and Efficient Synthetic Routes for Scalable Production

A significant bottleneck in the comprehensive study of this compound and other manzamine alkaloids is the limited supply from natural sources. digitellinc.com Isolation from marine sponges is often impractical and environmentally unsustainable, yielding only very small quantities of the desired compounds. nih.govdigitellinc.com Furthermore, the total syntheses of manzamine alkaloids reported to date are complex, multi-step processes that are not amenable to large-scale production, with total yields often in the milligram range. nih.govdigitellinc.com

Consequently, a critical area of future research is the development of novel, efficient, and scalable synthetic routes to this compound and its analogues. digitellinc.com The design of more convergent and shorter synthetic pathways is a primary objective. digitellinc.com This could involve the development of new synthetic methodologies and catalysts to construct the intricate polycyclic core of the molecule more effectively. mdpi.com

One-pot reactions, where multiple bond-forming events occur in a single reaction vessel, present a promising strategy to streamline the synthesis and avoid lengthy purification of intermediates. mdpi.com Biomimetic synthesis, which seeks to replicate the proposed biosynthetic pathway in the laboratory, also offers a powerful approach. cam.ac.uk The successful development of a scalable synthesis would not only provide sufficient material for in-depth biological evaluation but also enable the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. researchgate.net

Exploration of Uncharted Biological Activities and Therapeutic Applications Beyond Anti-infective

While the manzamine alkaloids are primarily recognized for their anti-infective properties, including antimalarial, antibacterial, and antiviral activities, the full biological potential of this compound remains largely unexplored. nih.govnih.govmdpi.com Initial studies have indicated that some manzamines possess anticancer and anti-inflammatory properties. nih.govmdpi.com

Future research should systematically evaluate this compound across a broad range of biological assays to uncover novel therapeutic applications. Given the structural complexity of the molecule, it is plausible that it interacts with multiple cellular targets, leading to a diverse pharmacological profile. Areas of particular interest for investigation could include:

Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Manzamine A has already shown promise in this area. mdpi.com

Anti-inflammatory Activity: Investigating its effects on key inflammatory pathways and mediators. Some manzamines have demonstrated antineuroinflammatory activity. nih.gov

Neurological Activity: Assessing its potential to modulate neuronal function, given the activity of other alkaloids in the central nervous system.

Enzyme Inhibition: Screening against a wide array of enzymes to identify specific molecular targets.

The discovery of novel biological activities would open up new avenues for the development of this compound as a lead compound for diseases beyond the realm of infectious agents.

Advanced Analytical Methodologies for Detection in Complex Matrices

The detection and characterization of this compound and related compounds in their natural source, the marine sponge, present significant analytical challenges. Sponges are complex biological matrices containing a vast array of metabolites, making the isolation and identification of specific compounds difficult. google.com

Current methods for the analysis of manzamine alkaloids rely on a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC), and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). google.com While effective, there is a need for the development of more advanced and sensitive analytical methodologies.

Future research in this area could focus on:

Hyphenated Techniques: Further development and application of techniques like liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR) for rapid and sensitive detection and structural elucidation directly from crude extracts.

High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis, aiding in the identification of novel manzamine analogues. eolss.net

Imaging Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry can be employed to visualize the spatial distribution of this compound within the sponge tissue, potentially providing insights into its ecological role and biosynthetic origin. nih.gov

Biosensors: The development of specific biosensors for the rapid and selective detection of manzamine alkaloids in environmental or biological samples.

These advanced analytical tools will be crucial for future ecological studies, biosynthetic investigations, and quality control of any future production methods.

Contribution to Natural Product Drug Discovery and Chemical Biology

Natural products have historically been a rich source of new drugs and drug leads. nih.gov The manzamine alkaloids, with their unique and complex chemical architecture, represent a novel pharmacophore with significant potential for drug discovery. nih.govnih.gov this compound, as a member of this class, contributes to the vast chemical diversity offered by nature and serves as an inspiration for the design of new therapeutic agents. researchgate.net

The intricate structure of this compound also makes it a valuable tool for chemical biology. Its ability to interact with biological systems in a specific manner can be harnessed to probe cellular pathways and identify new drug targets. The development of synthetic routes to this molecule will also allow for the creation of chemical probes and affinity labels to further investigate its mechanism of action.

The study of this compound and other manzamines highlights the importance of exploring unique natural environments, such as the marine ecosystem, for novel chemical entities. rsc.org The challenges associated with their isolation, structure elucidation, and synthesis drive innovation in analytical chemistry, synthetic organic chemistry, and molecular biology. nih.govdigitellinc.com Ultimately, continued research into this compound will not only advance our understanding of this specific compound but also contribute to the broader goals of natural product drug discovery and the exploration of chemical space.

Conclusion

Synthesis of Key Research Findings on 12,34-Oxamanamine E

This compound is a naturally occurring manzamine-type alkaloid isolated from an Indonesian marine sponge of the genus Acanthostrongylophora. acs.org Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, as well as mass spectrometry. acs.org The compound is characterized by a unique oxaether bridge between carbons 12 and 34 of the core manzamine structure, a feature that distinguishes it from many other related alkaloids. google.com

Key research has successfully established its molecular formula as C36H42N4O2. nih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) confirmed this composition with a measured molecular ion peak at m/z 563.3904 [M+H]+. nih.gov Spectroscopic data further defined its chemical architecture; UV absorption maxima indicated the presence of a β-carboline chromophore, while IR spectroscopy revealed a carbonyl functionality. nih.gov The existence of an enantiomer, ent-12,34-oxamanzamine E, has also been reported, which displays similar physical properties but an opposite optical rotation value. google.comnih.gov The proposed biosynthetic mechanism for the formation of the distinctive 12,34-oxaether bridge involves an enzyme-catalyzed oxidative cleavage to form a carbocation, followed by an SN1-type attack by a hydroxyl group. nih.gov

In terms of biological activity, preliminary studies have been conducted. In an anti-HIV-1 assay, this compound was found to be inactive, with an EC50 of 17.5 μM. acs.org This lack of activity, when compared to other active manzamines, has been associated with the presence of the ether bridge between carbons 12 and 34. acs.org It was also reported as inactive in certain antibacterial and antifungal assays. acs.org

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C36H42N4O2 | nih.govzhanggroup.org |

| Molecular Ion [M+H]+ | m/z 563.3904 | nih.gov |

| Optical Rotation [α]D25 | +44.32 (c 0.6, CHCl3) | nih.gov |

| UV λmax (nm) | 239, 252, 275, 354 | nih.gov |

| IR νmax (cm-1) | 1716 (C=O) | nih.gov |

Current Standing of Knowledge and Identification of Critical Research Gaps

The current body of knowledge on this compound is primarily centered on its isolation and structural characterization. Researchers have successfully identified its natural source, determined its complex polycyclic structure, and proposed a plausible biosynthetic pathway for its formation. The identification of its enantiomer has provided valuable insight into the stereochemical diversity of these marine natural products.

Despite these foundational achievements, significant research gaps remain. A major limitation is the absence of a reported total synthesis for this compound. A complete synthetic route would not only confirm its complex structure but also enable the production of larger quantities for more extensive biological evaluation and the generation of synthetic analogs.

Furthermore, the biological profile of this compound is underdeveloped. While initial screenings for anti-HIV, antibacterial, and antifungal properties have been conducted, the results were largely negative. acs.org This leaves a vast area of its potential pharmacology unexplored. Its activity against other therapeutic targets, such as those relevant to tropical parasitic diseases or inflammation where other manzamine alkaloids have shown promise, has not been thoroughly reported. nih.govresearchgate.net The specific mechanism by which the 12,34-oxaether bridge influences biological activity is also not fully understood and warrants further investigation through structure-activity relationship (SAR) studies.

Future Outlook and Potential Impact of this compound Research on Chemical Sciences

Future research on this compound is poised to advance several areas of chemical science. The primary focus will likely be the development of a total synthesis. Overcoming the synthetic challenges associated with its complex, sterically dense structure and the formation of the unique oxaether linkage would represent a significant achievement in synthetic organic chemistry. A successful synthesis would provide a platform for creating novel derivatives, which could be used to systematically probe the SAR of the manzamine scaffold.

Investigating the biosynthesis of this compound in greater detail could also have a substantial impact. Identifying the specific enzymes responsible for the formation of the oxaether bridge could inspire new methodologies in biocatalysis and biomimetic synthesis, offering greener and more efficient ways to perform complex chemical transformations.

From a medicinal chemistry perspective, even the reported lack of activity of this compound is valuable, as it contributes to a deeper understanding of the SAR for the entire manzamine class of alkaloids. acs.org By serving as a comparative standard, it helps to pinpoint the specific structural features necessary for the potent bioactivities observed in related compounds. Future exploration of this molecule and its synthetic analogs may yet uncover novel biological activities, contributing to the development of new therapeutic leads from marine natural products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.